molecular formula C33H38N2O11 B055180 5-Imino-N-(1-carboethoxypropen-1-yl)daunorubicin CAS No. 123618-02-0

5-Imino-N-(1-carboethoxypropen-1-yl)daunorubicin

Cat. No. B055180
M. Wt: 638.7 g/mol
InChI Key: RQQUQVATMPPLFV-KPSZGOFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 5-Imino-N-(1-carboethoxypropen-1-yl)daunorubicin is complex, as indicated by its molecular formula C33H38N2O11. The exact structure is not provided in the search results. For a detailed molecular structure, it is recommended to refer to specialized chemical databases or literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Imino-N-(1-carboethoxypropen-1-yl)daunorubicin, such as its melting point, boiling point, and density, are not provided in the search results . For detailed information on its physical and chemical properties, it is recommended to refer to specialized chemical databases or literature.

properties

IUPAC Name

ethyl (E)-2-[[8-acetyl-10-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,8,11-trihydroxy-1-methoxy-12-oxo-9,10-dihydro-7H-tetracen-5-ylidene]amino]but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N2O11/c1-6-19(32(41)44-7-2)35-27-16-9-8-10-20(43-5)23(16)30(39)26-25(27)29(38)17-12-33(42,15(4)36)13-21(24(17)31(26)40)46-22-11-18(34)28(37)14(3)45-22/h6,8-10,14,18,21-22,28,37-38,40,42H,7,11-13,34H2,1-5H3/b19-6+,35-27?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANWDFUNAMVWMA-GDHMGMMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC)N=C1C2=C(C(=CC=C2)OC)C(=O)C3=C(C4=C(CC(CC4OC5CC(C(C(O5)C)O)N)(C(=O)C)O)C(=C31)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C)/N=C1C2=C(C(=CC=C2)OC)C(=O)C3=C(C4=C(CC(CC4OC5CC(C(C(O5)C)O)N)(C(=O)C)O)C(=C31)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Imino-N-(1-carboethoxypropen-1-yl)daunorubicin

CAS RN

123618-02-0
Record name 5-Imino-N-(1-carboethoxypropen-1-yl)daunorubicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123618020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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